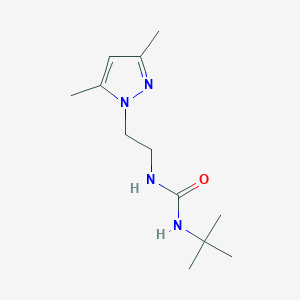
1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases, including cancer and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
Structure-Based Design and Biological Evaluation
Research focused on the design and synthesis of N-pyrazole, N'-thiazole ureas, including compounds structurally similar to "1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea", has been undertaken to develop potent inhibitors of p38α mitogen-activated protein kinase (MAPK). These compounds, designed through structure-based approaches, show significant potential in inhibiting p38α activity, an enzyme involved in cellular responses to stress and cytokines (Getlik et al., 2012).
Chemical Synthesis and Catalyst Design
Investigations into the synthesis of pyrano[2,3-c]pyrazole derivatives using a urea catalyst highlight the versatility of similar compounds in facilitating multicomponent reactions. This method demonstrates the compound's role in promoting domino Knoevenagel condensation, Michael addition, and cyclocondensation, indicating its utility in organic synthesis and potential applications in creating complex heterocyclic structures (Li et al., 2017).
Material Science and Gelation Properties
In the field of material science, compounds structurally related to "1-(tert-butyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea" have been explored for their gelation properties. Research demonstrates the capability of these compounds to form hydrogels under specific conditions, with potential applications in drug delivery systems and tissue engineering. The gelation process and the resulting material properties can be tuned by varying the anionic components, indicating the compound's role in developing responsive and adaptable materials (Lloyd & Steed, 2011).
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, which may include structures related to the specified compound, showcases the potential antibacterial applications of these molecules. Research into their activity against various bacterial strains suggests their utility in developing new antibacterial agents, which is crucial in the fight against antibiotic-resistant bacteria (Azab et al., 2013).
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-9-8-10(2)16(15-9)7-6-13-11(17)14-12(3,4)5/h8H,6-7H2,1-5H3,(H2,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECYPFRBJHKDQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

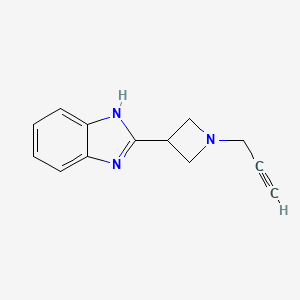

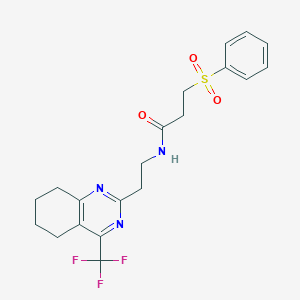

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2369077.png)
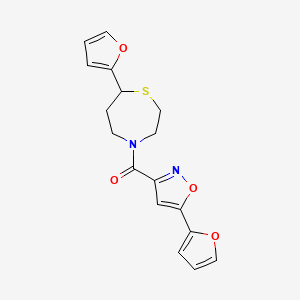
![N-[2-(3-pyridinyl)-4-pyrimidinyl]acetamide](/img/structure/B2369081.png)
![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)
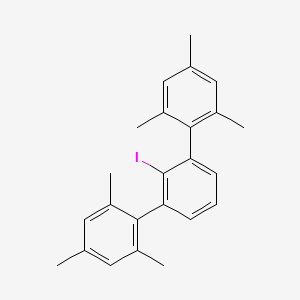
![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2369093.png)
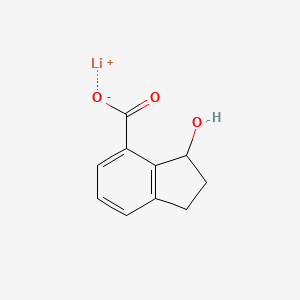
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)